molecular formula C17H23N5O2 B3012323 N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide CAS No. 1207019-48-4

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide

Cat. No.: B3012323
CAS No.: 1207019-48-4
M. Wt: 329.404
InChI Key: BWXTXFIKWHVLKW-UHFFFAOYSA-N
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Description

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide is a complex organic compound with a unique structure that combines a pyrimidine ring with an ethylamino group and a methoxybenzamide moiety

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are modulated by similar structures

Mode of Action

The presence of the ethylamino and methoxy groups could potentially influence the compound’s binding affinity and specificity .

Biochemical Pathways

Given the presence of the pyrimidine ring in its structure, it might interfere with nucleic acid synthesis or metabolism, but this is purely speculative and requires further investigation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and hence its activity. Similarly, the presence of other molecules could either enhance or inhibit its action through synergistic or antagonistic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting ethylamine with 2-methylpyrimidine-4-amine under controlled conditions.

    Introduction of the Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative is treated with ethylamine.

    Coupling with 2-Methoxybenzamide: The final step involves coupling the pyrimidine derivative with 2-methoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino or methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxybenzoic acid, while reduction may produce N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxybenzylamine.

Scientific Research Applications

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide is unique due to its specific combination of a pyrimidine ring with an ethylamino group and a methoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-4-18-15-11-16(22-12(2)21-15)19-9-10-20-17(23)13-7-5-6-8-14(13)24-3/h5-8,11H,4,9-10H2,1-3H3,(H,20,23)(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXTXFIKWHVLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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